9-Piperazino ofloxacin, (S)-
Overview
Description
9-Piperazino ofloxacin, (S)- is a derivative of the fluoroquinolone antibiotic, ofloxacin. It is a potent and selective inhibitor of bacterial DNA gyrase and topoisomerase IV, which are enzymes that maintain the integrity of bacterial DNA . This compound is known for its antibacterial efficacy against gram-positive species in vitro .
Mechanism of Action
Target of Action
The primary target of 9-Piperazino Ofloxacin, (S)-, also known as 27UD9BY435, is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it an ideal target for antibacterial agents .
Mode of Action
9-Piperazino Ofloxacin, (S)-, interacts with its target by inhibiting the supercoiling activity of bacterial DNA gyrase . This halts DNA replication, thereby inhibiting the growth and multiplication of bacteria . The compound also acts on topoisomerase IV, another enzyme that plays a key role in bacterial DNA replication .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the normal biochemical pathways of DNA replication and transcription in bacteria . This leads to the cessation of bacterial growth and eventually results in bacterial death .
Pharmacokinetics
It is generally known that fluoroquinolones, the class of antibiotics to which this compound belongs, are well absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted primarily in the urine .
Result of Action
The molecular and cellular effects of the action of 9-Piperazino Ofloxacin, (S)-, involve the disruption of DNA replication in bacteria, leading to the inhibition of bacterial growth and multiplication . This results in the effective treatment of various bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Piperazino Ofloxacin, (S)-. For instance, the pH of the solution can affect the degradation of the compound . Additionally, the presence of solar energy can enhance the degradation of the compound, making it an environmentally friendly and cost-effective way of removing pharmaceuticals in water .
Biochemical Analysis
Biochemical Properties
9-Piperazino ofloxacin, (S)- interacts with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . The interaction between 9-Piperazino ofloxacin, (S)- and these enzymes disrupts these processes, leading to bacterial cell death .
Cellular Effects
9-Piperazino ofloxacin, (S)- has been shown to have antibacterial efficacy against gram-positive species in vitro . It is not active against acid-fast bacteria such as Mycobacterium tuberculosis or Mycobacterium avium complex . The compound’s influence on cell function includes impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 9-Piperazino ofloxacin, (S)- involves binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits these enzymes, preventing them from maintaining the integrity of bacterial DNA . This leads to DNA damage and ultimately, bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Piperazino ofloxacin, (S)- have been observed over time. The compound has been shown to be toxic in animal studies, with potential for drug interactions .
Dosage Effects in Animal Models
The effects of 9-Piperazino ofloxacin, (S)- vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
It is known to interact with bacterial DNA gyrase and topoisomerase IV , but the effects on metabolic flux or metabolite levels are not currently known .
Preparation Methods
The synthesis of 9-Piperazino ofloxacin, (S)- involves the introduction of a piperazine ring into the ofloxacin structure. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with ofloxacin.
Piperazine Introduction: A piperazine ring is introduced into the ofloxacin structure through a nucleophilic substitution reaction.
Purification: The product is purified using chromatographic techniques to obtain the desired enantiomer, (S)-9-Piperazino ofloxacin.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
9-Piperazino ofloxacin, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Piperazino ofloxacin, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: In biological research, it is used to study the mechanisms of bacterial DNA replication and repair.
Medicine: This compound is investigated for its potential use in treating bacterial infections, particularly those caused by gram-positive bacteria.
Industry: In the pharmaceutical industry, it is used in the development of new antibacterial agents.
Comparison with Similar Compounds
9-Piperazino ofloxacin, (S)- can be compared with other fluoroquinolone antibiotics, such as:
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different chemical structure.
Levofloxacin: The levo-isomer of ofloxacin, which is more potent than the racemic mixture.
Moxifloxacin: A newer fluoroquinolone with enhanced activity against gram-positive bacteria.
The uniqueness of 9-Piperazino ofloxacin, (S)- lies in its specific piperazine substitution, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones.
Properties
IUPAC Name |
(2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAKLRRIGREDDW-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170613 | |
Record name | 9-Piperazino ofloxacin, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178912-62-4 | |
Record name | 9-Piperazino ofloxacin, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178912624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Piperazino ofloxacin, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-PIPERAZINO OFLOXACIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27UD9BY435 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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